molecular formula C16H11NO B3156783 3-Benzoylisoquinoline CAS No. 83629-95-2

3-Benzoylisoquinoline

Cat. No. B3156783
CAS RN: 83629-95-2
M. Wt: 233.26 g/mol
InChI Key: YMHOWYPCFBSSAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-benzylisoquinolines, which are structurally similar to 3-Benzoylisoquinoline, involves a process called domino imination/cycloisomerisation of 2-propargylbenzaldehydes . This process is promoted by microwave and uses ammonium acetate .


Molecular Structure Analysis

The molecular structure of 3-Benzoylisoquinoline is complex, containing a bicyclic isoquinoline ring system and a benzoyl group at the C-3 position. The structure determination of small molecule compounds like 3-Benzoylisoquinoline can be done using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Benzoylisoquinoline-like compounds include domino imination/cycloisomerisation . The formation of both bisbenzylisoquinoline and aporphine alkaloids is initiated by CYP80 enzymes .

properties

IUPAC Name

isoquinolin-3-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO/c18-16(12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)11-17-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHOWYPCFBSSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoylisoquinoline

Synthesis routes and methods

Procedure details

Under an argon gas stream, 168 mg of N-methoxy-N-methylisoquinoline-3-carboxyamide was dissolved in 1 mL of anhydrous THF, followed by stirring under cooling with ice. To the reaction liquid was slowly added 0.8 mL of phenyl magnesium bromide (1 mol/L THF solution), followed by continuously stirring for 30 minutes. Water was added to the reaction liquid, followed by extraction with chloroform. The organic layer was washed with diluted hydrochloric acid and saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The residue obtained was purified by silica gel chromatography (chloroform alone) to obtain 154 mg (yield 77%) of a title compound as a yellow oily substance.
Name
N-methoxy-N-methylisoquinoline-3-carboxyamide
Quantity
168 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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